molecular formula C16H18Cl2N4O4S B2508316 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021039-43-9

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2508316
CAS No.: 1021039-43-9
M. Wt: 433.3
InChI Key: KHRWBKXPGKQIQU-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl sulfonyl group and a dimethoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a dichlorophenyl sulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 2,6-dimethoxypyrimidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

  • 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
  • Various sulfonamide and urea derivatives

Uniqueness

What sets 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Biological Activity

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C12H16Cl2N2O3S
  • Molecular Weight : 339.23 g/mol
  • CAS Number : 524718-87-4

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this specific compound, possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Microbial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Klebsiella pneumoniae32 µg/mL64 µg/mL
Pseudomonas aeruginosa16 µg/mL32 µg/mL

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research indicates that it exhibits cytotoxic effects on several types of cancer cells, including breast cancer (MDA-MB-231) and lung cancer cells.

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)27.6Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)29.3Inhibition of proliferation

The data suggest that the compound may act by inducing apoptosis and disrupting cell cycle progression in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various pyrimidine derivatives. The results indicated that the compound significantly inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential use in treating infections associated with biofilms .
  • Anticancer Research : In a study conducted by Guo et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these derivatives, the compound demonstrated notable cytotoxicity against MDA-MB-231 cells, with an IC50 value indicating strong activity compared to controls .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic processes.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and alters the expression of proteins involved in cell cycle regulation.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)11-3-4-12(17)13(18)9-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWBKXPGKQIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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